3-(Methylsulfonyl)benzylamine

Descripción general

Descripción

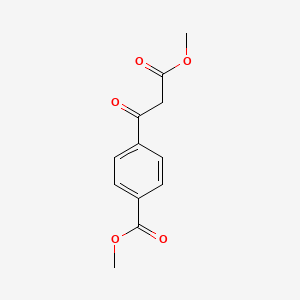

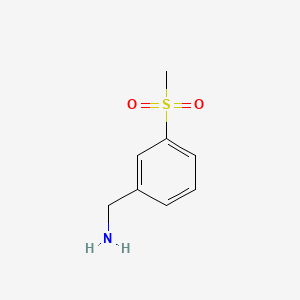

3-(Methylsulfonyl)benzylamine is a chemical compound that is part of a broader class of sulfonamide derivatives. These compounds are characterized by the presence of a sulfonyl functional group attached to an amine. While the specific compound 3-(Methylsulfonyl)benzylamine is not directly discussed in the provided papers, related compounds with similar functional groups are extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 3-(Methylsulfonyl)benzylamine involves various strategies. For instance, a radical relay strategy has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, which is a structurally related compound. This process involves a reaction with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation, using a catalytic amount of sodium methylsulfinate as an initiator . Additionally, a one-pot synthesis approach has been reported for the synthesis of sulfonamide derivatives, which could potentially be adapted for the synthesis of 3-(Methylsulfonyl)benzylamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Methylsulfonyl)benzylamine has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 4-(4-Aminophenylsulfonyl)benzenamine, a compound with a sulfonyl and amine group, has been determined, revealing intermolecular hydrogen bonding and a distorted planar geometry around the sulfur atoms . These structural insights are crucial for understanding the reactivity and properties of such compounds.

Chemical Reactions Analysis

Compounds with methylsulfonyl groups participate in various chemical reactions. For instance, the interaction of NH4I and DMSO has been used to promote the generation of sulfur-containing radicals, initiating radical addition to the double bond of enynes, leading to the formation of methylsulfonylated and carbonylated benzofurans . This demonstrates the reactivity of the sulfonyl group in radical-mediated processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by the presence of the sulfonyl group. These compounds often exhibit significant biological activity, as seen in the Class III antiarrhythmic activity of substituted benzamides and sulfonamides . The sulfonyl group also affects the solubility and stability of these compounds, making them suitable for various applications in drug development and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

Practical Synthesis Applications : 3-(Methylsulfonyl)benzylamine is used in the practical synthesis of various sulfone and sulfonamide compounds. It serves as a key intermediate in the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone analogs (Perlow et al., 2007).

Photoinduced Synthesis : In photochemical reactions, 3-(Methylsulfonyl)benzylamine participates in photoinduced sulfonylation to generate benzothiophenes. This process involves a radical relay strategy under visible light irradiation (Gong et al., 2019).

Catalytic Applications : It is used in catalytic systems for the synthesis of benzimidazoles at room temperature. This showcases its utility in the efficient production of benzimidazole derivatives (Khazaei et al., 2011).

Materials Science and Polymer Research

Surface Passivation in Photovoltaics : Benzylamine derivatives like 3-(Methylsulfonyl)benzylamine are used for the surface passivation of perovskites in photovoltaic cells, enhancing their moisture-resistance and electronic properties (Wang et al., 2016).

Polysulfobetaine Copolymers : They are involved in the synthesis of polysulfobetaines, where their zwitterionic nature contributes to antifouling properties, hemocompatibility, and stimulus-responsive behavior in copolymers (Woodfield et al., 2014).

Biomedical and Pharmacological Research

Anticancer Potential : Compounds like 2-(phenylsulfonyl)-2H-1,2,3-triazole, synthesized from 3-(Methylsulfonyl)benzylamine, have shown moderate anticancer activity against various cancer cell lines (Salinas-Torres et al., 2022).

Antimicrobial Properties : Certain methylsulfonyl compounds derived from 3-(Methylsulfonyl)benzylamine exhibit promising antimicrobial effects when incorporated into various materials like polyurethane varnish and printing ink (El‐Wahab et al., 2015).

Enzyme Inhibition : Bromophenol derivatives with 3-(Methylsulfonyl)benzylamine have shown inhibition activity against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting its therapeutic potential (Bayrak et al., 2019).

Safety and Hazards

3-(Methylsulfonyl)benzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use this compound only in a well-ventilated area, avoid heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

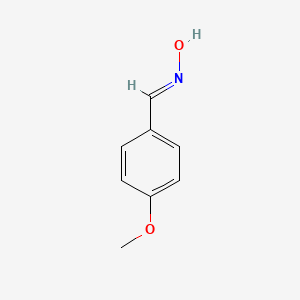

(3-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFOSYRXEOWKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonyl)benzylamine | |

CAS RN |

855267-50-4 | |

| Record name | (3-(methylsulfonyl)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)